molecular formula C9H15NO B13319015 Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine

Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine

Katalognummer: B13319015
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: VQEPOUOBSHNGPE-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-((1R,5S)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutan]-1-yl)methanamine is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a [3,3]-sigmatropic rearrangement followed by in-situ hydrolysis . The reaction conditions often require mild temperatures and the use of specific catalysts to ensure high regioselectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanamine is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

[(1R,5S)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine

InChI

InChI=1S/C9H15NO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6,10H2/t7-,8+/m1/s1

InChI-Schlüssel

VQEPOUOBSHNGPE-SFYZADRCSA-N

Isomerische SMILES

C1CC2(C1)[C@@]3(C[C@@H]3CO2)CN

Kanonische SMILES

C1CC2(C1)C3(CC3CO2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.